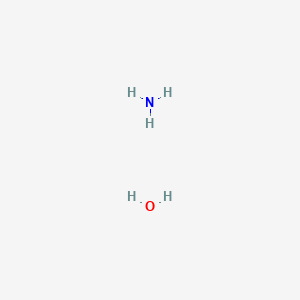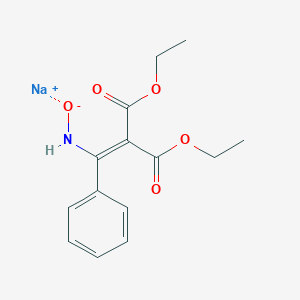
Azane;hydrate
Descripción general
Descripción
Azane;hydrate, is a solution of ammonia in waterThis compound is a weak base and is widely used in various industrial and laboratory applications due to its ability to act as a source of ammonia .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Ammonium hydroxide is prepared by dissolving ammonia gas (NH3) in water (H2O). The reaction is exothermic and can be represented as:
NH3(g)+H2O(l)→NH4OH(aq)
Industrial Production Methods
Industrially, ammonium hydroxide is produced by bubbling ammonia gas through water. The concentration of the solution can be controlled by adjusting the amount of ammonia gas introduced. The process is typically carried out in large absorption towers where ammonia gas is absorbed into water under controlled conditions .
Análisis De Reacciones Químicas
Types of Reactions
Ammonium hydroxide undergoes various types of chemical reactions, including:
Neutralization: Reacts with acids to form ammonium salts.
Precipitation: Forms precipitates with certain metal ions.
Complexation: Acts as a ligand to form complex ions with transition metals.
Common Reagents and Conditions
Acids: Reacts with acids like hydrochloric acid (HCl) to form ammonium chloride (NH4Cl).
Metal Ions: Reacts with metal ions like copper(II) ions (Cu2+) to form complex ions such as tetraamminecopper(II) ([Cu(NH3)4]2+).
Major Products
Ammonium Salts: Formed by neutralization reactions with acids.
Complex Ions: Formed by reaction with transition metal ions.
Aplicaciones Científicas De Investigación
Ammonium hydroxide solution has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various chemical syntheses and analytical procedures.
Biology: Employed in the preparation of biological samples and as a buffer solution.
Medicine: Utilized in the formulation of certain pharmaceuticals and as a cleaning agent in medical laboratories.
Mecanismo De Acción
Ammonium hydroxide exerts its effects primarily through its basic nature. It can donate hydroxide ions (OH-) in aqueous solutions, which can neutralize acids and participate in various chemical reactions. The molecular targets and pathways involved include:
Neutralization: Reacts with hydrogen ions (H+) to form water.
Complexation: Forms coordination complexes with metal ions.
Comparación Con Compuestos Similares
Ammonium hydroxide can be compared with other similar compounds such as:
Sodium hydroxide (NaOH): A strong base used in similar applications but is more caustic.
Potassium hydroxide (KOH): Another strong base with similar uses but different solubility properties.
Calcium hydroxide (Ca(OH)2): A weaker base used in different industrial applications.
Ammonium hydroxide is unique due to its moderate basicity and ability to form complex ions with transition metals, making it versatile for various applications .
Propiedades
Número CAS |
16393-49-0 |
|---|---|
Fórmula molecular |
NH4OH H5NO |
Peso molecular |
35.046 g/mol |
Nombre IUPAC |
azane;hydrate |
InChI |
InChI=1S/H3N.H2O/h1H3;1H2 |
Clave InChI |
VHUUQVKOLVNVRT-UHFFFAOYSA-N |
SMILES |
N.O |
SMILES canónico |
[NH4+].[OH-] |
Punto de ebullición |
38 °C (25%) |
Color/Form |
Colorless liquid |
Densidad |
About 0.90 @ 25 °C/25 °C Relative density (water = 1): 0.9 (25%) |
melting_point |
-58 °C (25%) |
| 1336-21-6 | |
Descripción física |
Ammonium hydroxide appears as a colorless aqueous solution. Concentration of ammonia ranges up to approximately 30%. Ammonia vapors (which arise from the solution) irritate the eyes. DryPowder; Liquid; WetSolid Clear, colourless solution, having an exceedingly pungent, characteristic odour VERY VOLATILE COLOURLESS AMMONIA SOLUTION IN WATER WITH PUNGENT ODOUR. |
Pictogramas |
Corrosive; Environmental Hazard |
Solubilidad |
Exists only in solution Solubility in water: miscible |
Sinónimos |
ammonium hydroxide Hydroxide, Ammonium |
Densidad de vapor |
Relative vapor density (air = 1): 0.6 |
Presión de vapor |
2160 mm Hg @ 25 °C Vapor pressure, kPa at 20 °C: 48 (25%) |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details











Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details







Synthesis routes and methods V
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![[2-(heptanoyloxymethyl)-2-(nonanoyloxymethyl)butyl] nonanoate](/img/structure/B90987.png)








